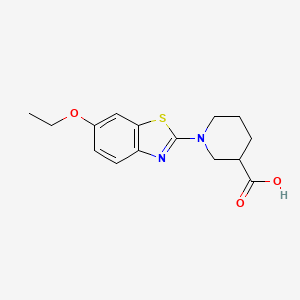![molecular formula C16H13ClN2O4 B7878085 4-(8-chloro-5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)butanoic acid](/img/structure/B7878085.png)
4-(8-chloro-5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(8-chloro-5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)butanoic acid is a complex organic compound characterized by its unique fused ring structure, which includes a pyrido[2,3-b][1,5]benzoxazepine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-chloro-5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)butanoic acid typically involves multiple steps:
Formation of the Pyrido[2,3-b][1,5]benzoxazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For example, a common route involves the condensation of 2-aminopyridine with a suitable benzaldehyde derivative, followed by cyclization to form the benzoxazepine ring.
Butanoic Acid Substitution: The final step involves the attachment of the butanoic acid moiety, which can be accomplished through esterification followed by hydrolysis or direct coupling using reagents like butyric anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrido ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group to a secondary alcohol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium catalysts in the presence of phosphine ligands for cross-coupling reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(8-chloro-5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)butanoic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: Used as a probe to study the interactions with specific biological targets, such as enzymes or receptors.
Chemical Biology: Employed in the development of chemical tools to modulate biological pathways.
作用機序
The mechanism of action of 4-(8-chloro-5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus blocking the enzyme’s function.
類似化合物との比較
Similar Compounds
4-(8-chloro-5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of butanoic acid.
4-(8-chloro-5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)acetic acid: Contains an acetic acid moiety.
Uniqueness
The butanoic acid moiety in 4-(8-chloro-5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)butanoic acid provides unique properties, such as increased lipophilicity and potential for enhanced biological activity compared to its shorter-chain analogs.
特性
IUPAC Name |
4-(8-chloro-5-oxopyrido[2,3-b][1,5]benzoxazepin-6-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c17-10-5-6-13-12(9-10)19(8-2-4-14(20)21)16(22)11-3-1-7-18-15(11)23-13/h1,3,5-7,9H,2,4,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFBOUBVSOIDHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC3=C(C=C(C=C3)Cl)N(C2=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(12-ethyl-4-methyl-9-oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)butanoic acid](/img/structure/B7878008.png)
![4-(4-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)butanoic acid](/img/structure/B7878016.png)

![ethyl 2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)propanoate](/img/structure/B7878060.png)
![2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)propanoic acid](/img/structure/B7878066.png)
![ethyl 1-benzyl-8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylate](/img/structure/B7878067.png)
![[8-methyl-7-(pyrrolidin-1-ylcarbonyl)-4,5-dihydro-2H-furo[2,3-g]indazol-2-yl]acetic acid](/img/structure/B7878072.png)
![[8-methyl-7-(morpholin-4-ylcarbonyl)-4,5-dihydro-2H-furo[2,3-g]indazol-2-yl]acetic acid](/img/structure/B7878079.png)
![ethyl (5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)acetate](/img/structure/B7878088.png)
![3-[(5,6-Dihydro-1,4-oxathiin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B7878100.png)
![1-[(1-propyl-1H-1,2,3-benzotriazol-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7878106.png)
![6-benzyl-5,7-dimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B7878108.png)
![(6-benzyl-5,7-dimethyl-1-oxo-1,6-dihydro-2H-pyrrolo[3,4-d]pyridazin-2-yl)acetic acid](/img/structure/B7878114.png)
![5,7-dimethyl-6-(4-methylbenzyl)-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B7878121.png)
